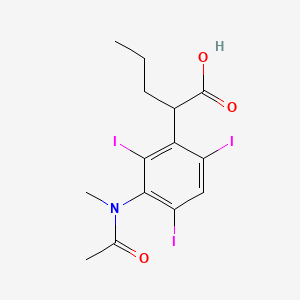
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triiodophenyl group and a valeric acid moiety. The presence of iodine atoms in its structure makes it particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring followed by the introduction of the methyl(acetyl)amino group. The final step involves the attachment of the valeric acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, especially involving the iodine atoms in the compound
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in imaging and diagnostic techniques due to its iodine content.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes .
Mécanisme D'action
The mechanism of action of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect pathways involved in cellular signaling, enzyme activity, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid include:
- 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]butyric acid
- 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]propionic acid
Uniqueness
What sets 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid apart from similar compounds is its specific valeric acid moiety, which can influence its reactivity and interaction with biological systems. The presence of three iodine atoms also enhances its utility in imaging and diagnostic applications .
Propriétés
Numéro CAS |
23279-55-2 |
|---|---|
Formule moléculaire |
C14H16I3NO3 |
Poids moléculaire |
626.99 g/mol |
Nom IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]pentanoic acid |
InChI |
InChI=1S/C14H16I3NO3/c1-4-5-8(14(20)21)11-9(15)6-10(16)13(12(11)17)18(3)7(2)19/h6,8H,4-5H2,1-3H3,(H,20,21) |
Clé InChI |
AMIVWKJDCSIIIA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
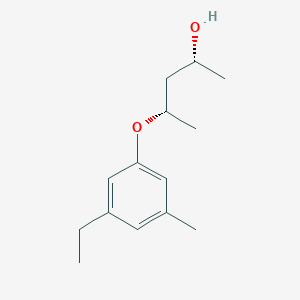
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
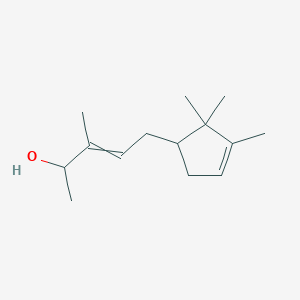
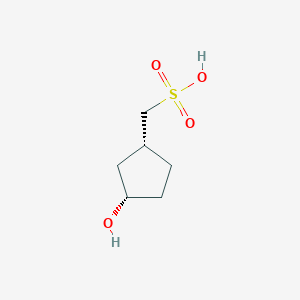
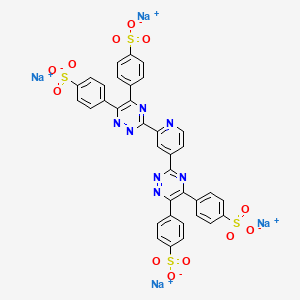
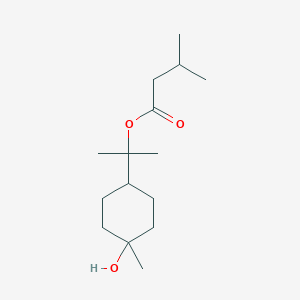

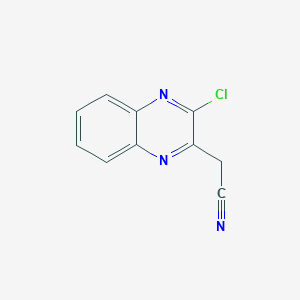
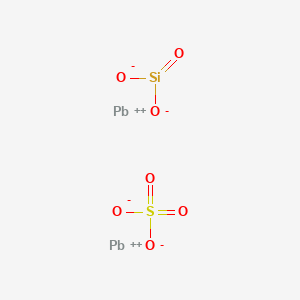
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
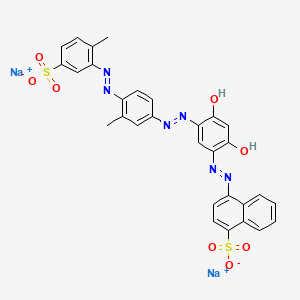
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
